Ticagrelor - 274693-27-5

Ticagrelor

Catalog Number: EVT-284959
CAS Number: 274693-27-5
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ticagrelor is a triazolopyrimidine that is an adenosine isostere; the cyclopentane ring is similar to ribose and the nitrogen-rich [1,2,3]triazolo[4,5-d]pyrimidine moiety resembles the nucleobase adenine. A platelet aggregation inhibitor which is used for prevention of thromboembolic events in patients with acute coronary syndrome. It has a role as a platelet aggregation inhibitor and a P2Y12 receptor antagonist. It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound and a hydroxyether.
Ticagrelor, or AZD6140, was first described in the literature in 2003. Ticagrelor is an ADP derivative developed for its P2Y12 receptor antagonism. Unlike [clopidogrel], ticagrelor is not a prodrug. It is marketed by Astra Zeneca as Brilinta in the US and Brilique or Possia in the EU,. Ticagrelor was granted EMA approval on 3 December 2010. Ticagrelor was granted FDA approval on 20 July 2011.
Ticagrelor is a P2Y12 Platelet Inhibitor. The mechanism of action of ticagrelor is as a P2Y12 Receptor Antagonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of ticagrelor is by means of Decreased Platelet Aggregation.
Ticagrelor is an oral antiplatelet drug that is used with low dose aspirin to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Ticagrelor has been linked to rare instances of hypersensitivity reactions accompanied by mild liver injury.
Ticagrelor is an orally bioavailable cyclopentyltriazolopyrimidine, with antiplatelet activity. Upon oral administration, ticagrelor and its major metabolite targets and reversibly binds to the platelet adenosine diphosphate (ADP) P2Y12 receptor (P2Y12R) at a site distinct from that of the endogenous agonist ADP. This blocks the platelet signaling pathway, thereby inhibiting the activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation.
An adenosine triphosphate analogue and reversible P2Y12 PURINORECEPTOR antagonist that inhibits ADP-mediated PLATELET AGGREGATION. It is used for the prevention of THROMBOEMBOLISM by patients with ACUTE CORONARY SYNDROME or a history of MYOCARDIAL INFARCTION.

AR-C124910XX

Compound Description: AR-C124910XX is the major active metabolite of ticagrelor. It exhibits similar potency to ticagrelor in inhibiting the P2Y12 receptor, a target for antiplatelet therapy. [, , ]

Relevance: AR-C124910XX is a key metabolite of ticagrelor, contributing significantly to its overall antiplatelet effect. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing ticagrelor therapy. [, , ]

AR-C133913XX

Compound Description: AR-C133913XX is a metabolite of ticagrelor formed via the cytochrome P450 (CYP) enzyme pathway. []

Relevance: AR-C133913XX, along with AR-C124910XX, represents a significant metabolic product of ticagrelor. Studying these metabolites helps elucidate the drug's metabolic fate and potential drug-drug interactions. []

Ticagrelor-O-glucuronide

Compound Description: Ticagrelor-O-glucuronide is a glucuronide conjugate of ticagrelor, formed by the UDP-glucuronosyltransferases (UGTs). It exhibits weak inhibitory effects on certain CYP enzymes, including CYP2B6, CYP2C9, and CYP2C19. []

Relevance: Ticagrelor-O-glucuronide formation represents a metabolic pathway for ticagrelor. Although it demonstrates limited inhibitory potential against certain CYP enzymes, further investigation is needed to fully understand its contribution to potential drug-drug interactions. []

Adenosine

Compound Description: Adenosine is an endogenous nucleoside with potent cardioprotective properties. It exerts its effects by activating adenosine receptors, leading to vasodilation and reduced inflammation. [, , , ]

Relevance: Ticagrelor has been suggested to indirectly influence adenosine levels by inhibiting its cellular uptake. While some preclinical studies support this interaction, clinical studies have yielded conflicting results. Understanding the interplay between ticagrelor and adenosine is crucial for understanding its potential pleiotropic effects. [, , , ]

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet agent belonging to the thienopyridine class. It acts as an irreversible P2Y12 receptor antagonist, requiring metabolic activation. [, , , , , , , , , ]

Relevance: Clopidogrel serves as a benchmark for comparing the efficacy and safety of ticagrelor. Ticagrelor demonstrates a more rapid onset and greater potency of platelet inhibition compared to clopidogrel. [, , , , , , , , , ]

Prasugrel

Compound Description: Prasugrel is another thienopyridine-based antiplatelet agent that irreversibly blocks the P2Y12 receptor. Similar to clopidogrel, it requires metabolic activation for its antiplatelet effects. [, , , , ]

Relevance: Prasugrel is often compared to ticagrelor in terms of efficacy and safety. While both drugs demonstrate superior platelet inhibition compared to clopidogrel, their effects on specific patient populations and potential for adverse events may differ. [, , , , ]

Aspirin

Compound Description: Aspirin (acetylsalicylic acid) is an antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme involved in thromboxane A2 synthesis, a potent platelet activator. [, , , , , , , , , ]

Relevance: Aspirin is frequently used in combination with ticagrelor as part of dual antiplatelet therapy (DAPT) to prevent thrombotic events in patients with acute coronary syndrome. [, , , , , , , , , ]

Dipyridamole

Compound Description: Dipyridamole is an antiplatelet drug with multiple mechanisms of action, including inhibition of adenosine uptake, phosphodiesterase inhibition, and increasing nitric oxide levels. []

Relevance: Dipyridamole served as a comparator to ticagrelor in a study investigating the potential inhibition of adenosine uptake by ticagrelor. The study concluded that while dipyridamole increased adenosine-mediated vasodilation, ticagrelor did not show a similar effect at clinically relevant concentrations. []

Methotrexate (MTX)

Compound Description: Methotrexate (MTX) is an immunosuppressive drug commonly used in the treatment of rheumatoid arthritis (RA). One of its mechanisms of action involves increasing adenosine levels, which exerts anti-inflammatory effects. []

Relevance: A study investigated the potential of combining ticagrelor with methotrexate in RA patients, hypothesizing that ticagrelor's purported ability to inhibit adenosine uptake might enhance MTX's efficacy. The study suggested a potential benefit of the combination therapy, although further investigation is needed due to limitations like small sample size. []

Overview

Ticagrelor is a novel antiplatelet agent used primarily in the prevention of cardiovascular events in patients with acute coronary syndrome. It belongs to a class of medications known as P2Y12 inhibitors, which function by inhibiting platelet aggregation, thereby reducing the risk of thrombotic events. Ticagrelor is notable for its rapid onset of action and reversible binding to the P2Y12 receptor, distinguishing it from other agents in this category.

Source

Ticagrelor was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in 2011. It is marketed under the trade name Brilinta. The compound is synthesized through a complex series of chemical reactions that yield a high-purity product suitable for clinical use.

Classification

Ticagrelor is classified as a thienopyridine derivative and is categorized as an antiplatelet medication. It acts specifically on the P2Y12 receptor, which plays a critical role in the platelet activation pathway.

Synthesis Analysis

The synthesis of ticagrelor involves several key steps that optimize yield and purity while minimizing hazardous reactions. The primary method described includes:

Molecular Structure Analysis

Ticagrelor has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C₁₃H₁₈F₂N₄O₄S
  • Molecular Weight: 322.37 g/mol
  • Structural Features: The structure includes a triazole ring, a cyclopentane moiety, and several hydroxyl groups, which are crucial for its interaction with the P2Y12 receptor.

The molecular structure can be represented as follows:

Ticagrelor Structure C13H18F2N4O4S\text{Ticagrelor Structure }\quad \text{C}_{13}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{O}_{4}\text{S}
Chemical Reactions Analysis

The chemical reactions involved in ticagrelor synthesis include:

  1. Nitration Reactions: Critical for generating key intermediates, although historically hazardous due to runaway reactions.
  2. Reduction Reactions: Involves reducing nitro compounds to amines, which are essential building blocks for further synthesis.
  3. Purification Steps: Utilization of solvent systems such as methanol-water mixtures and acetonitrile for purification ensures high purity levels of the final product .
Mechanism of Action

Ticagrelor exerts its antiplatelet effects through reversible inhibition of the P2Y12 receptor on platelets. This action prevents adenosine diphosphate from activating platelets, thereby inhibiting their aggregation and reducing thrombus formation.

Process Details

  • Receptor Binding: Ticagrelor binds to the P2Y12 receptor, leading to conformational changes that prevent platelet activation.
  • Duration of Action: Its reversible binding allows for more flexible dosing compared to irreversible agents like clopidogrel, providing rapid offset effects when therapy is discontinued.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and acetonitrile
  • Melting Point: Approximately 140°C

Chemical Properties

  • Stability: Ticagrelor is stable under normal storage conditions but may degrade under extreme light exposure or high temperatures.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but should be handled under controlled conditions to maintain integrity .
Applications

Ticagrelor is primarily used in clinical settings for:

  • Acute Coronary Syndrome Management: It significantly reduces the risk of cardiovascular events such as heart attacks or strokes in patients presenting with acute coronary syndromes.
  • Secondary Prevention: Used as part of chronic management strategies post-myocardial infarction or stenting procedures to prevent further thrombotic events.

Research continues into ticagrelor's potential applications beyond cardiovascular disease, including its effects on other conditions involving platelet activation .

Properties

CAS Number

274693-27-5

Product Name

Ticagrelor

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

OEKWJQXRCDYSHL-FNOIDJSQSA-N

SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Solubility

Solubility in water: approximately 10 ug/mL
Soluble in ethyl acetate
6.30e-02 g/L

Synonyms

3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-(1-3)-triazolo(4,5-d)pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
AZD 6140
AZD-6140
AZD6140
Brilinta
Brilique
Ticagrelo

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.